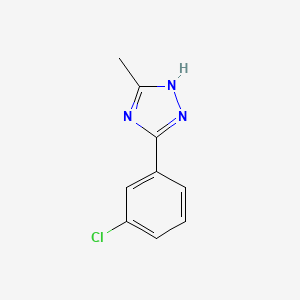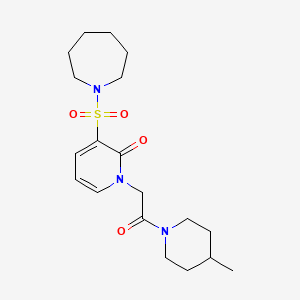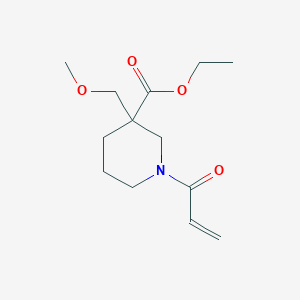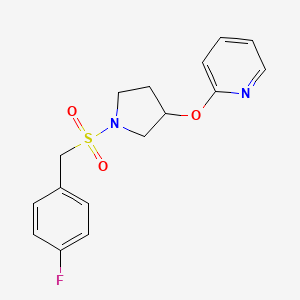
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a small molecule inhibitor that has shown promising results in scientific research for its potential use in the treatment of various diseases.
Wirkmechanismus
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid protein and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its specificity for GSK-3β, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
For (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone research include further investigation into its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research could focus on improving the potency of this compound to reduce the required concentration for effective inhibition. Finally, research could investigate the potential use of this compound in combination with other therapies for enhanced therapeutic effects.
Synthesemethoden
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is synthesized through a series of chemical reactions involving the reaction of 5-chloro-2-methoxybenzoic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate product. The intermediate product is then reacted with 1-(4-pyrazinyl)piperidine to produce this compound.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing cell death. In Alzheimer's disease research, this compound has demonstrated the ability to reduce the accumulation of toxic beta-amyloid protein in the brain. In Parkinson's disease research, this compound has shown potential in protecting dopaminergic neurons from degeneration.
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-15-3-2-12(18)10-14(15)17(22)21-8-4-13(5-9-21)24-16-11-19-6-7-20-16/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSWBLALGBNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate](/img/structure/B2941806.png)
![3-(2-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941807.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2941811.png)
![6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2941814.png)



![N-(3,5-dimethylphenyl)-2-[1-(4-methylphenyl)-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2941821.png)

![Methyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2941824.png)

